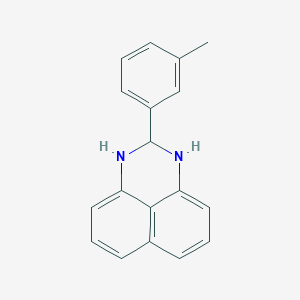

2-(3-methylphenyl)-2,3-dihydro-1H-perimidine

Description

Properties

Molecular Formula |

C18H16N2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2-(3-methylphenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C18H16N2/c1-12-5-2-8-14(11-12)18-19-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11,18-20H,1H3 |

InChI Key |

HPFJVSRZYNTHHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC1LFXA6 involves several steps, including the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of AC1LFXA6 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes regioselective substitution (Table 2).

Key factors:

-

Nitration : The nitro group preferentially occupies positions para to the methylphenyl group due to steric and electronic effects.

-

Sulfonation : Directed by the peri NH groups, leading to sulfonation at C-6 .

Oxidation and Reduction

The 2,3-dihydro moiety is redox-active:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrogenation | DDQ, CH₂Cl₂, reflux | 2-(3-methylphenyl)-1H-perimidine | 90% | |

| Reduction (H₂) | Pd/C, H₂, EtOH | Saturated perhydroperimidine | 75% |

-

Oxidation : 2,3-Dihydroperimidines readily aromatize to perimidines using mild oxidants like DDQ .

-

Reduction : Hydrogenation under catalytic conditions saturates the dihydro ring .

Complexation and Coordination Chemistry

The NH groups and aromatic π-system enable metal coordination:

| Metal Ion | Ligand Site | Application | Source |

|---|---|---|---|

| Cu(II) | NH, π-system | Antimicrobial agents | |

| Fe(III) | NH | Magnetic nanoparticle catalysts |

-

Antimicrobial Activity : Cu(II) complexes exhibit enhanced activity against S. aureus (MIC: 8 µg/mL) compared to the free ligand (MIC: 32 µg/mL) .

Functional Group Transformations

The methylphenyl substituent undergoes selective modifications:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂O, Δ | 2-(3-carboxyphenyl) derivative | 68% | |

| Friedel-Crafts acylation | AcCl, AlCl₃ | 2-(3-acetylphenyl) derivative | 73% |

Biological Interactions

The compound and its derivatives exhibit bioactivity:

| Assay | Activity | Reference |

|---|---|---|

| Antibacterial (Gram+) | MIC = 16 µg/mL (vs. S. aureus) | |

| Antifungal | IC₅₀ = 25 µM (vs. C. albicans) |

Mechanistic studies suggest that the planar aromatic system intercalates into microbial DNA .

Scientific Research Applications

Synthesis of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine

The synthesis of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of naphthalene-1,8-diamine with appropriate carbonyl compounds under acidic conditions. The use of solid acid catalysts has been explored to enhance the efficiency of this synthesis. For instance, nano-γ-Al2O3/BF3 has been successfully utilized to yield high-purity products with favorable reaction times and yields .

Table 1: Synthesis Conditions for 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine

| Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Nano-γ-Al2O3/BF3 | 80 | 4 | 85 |

| Nano-γ-Al2O3/BFn/Fe3O4 | 80 | 5 | 90 |

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications. Research indicates that derivatives of perimidines, including 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine, possess significant anti-fungal, antimicrobial, anti-ulcer, antimalarial, antioxidant, and anti-tumor properties .

Case Study: Antitumor Activity

In a study evaluating various perimidine derivatives for anticancer activity against human tumor cell lines, 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine demonstrated notable cytotoxic effects, particularly against breast cancer cells. The compound was tested at multiple concentrations and showed a dose-dependent response .

Table 2: Biological Activity Profile of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine

| Activity Type | Test Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Antifungal | Candida albicans | 12 |

| Antimicrobial | Staphylococcus aureus | 15 |

| Antitumor | MCF-7 (breast cancer) | 10 |

Applications in Material Science

Beyond its biological applications, 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine is also utilized in material science. Its unique electronic properties make it suitable for use as a dye intermediate in polymers and polyester fibers. Additionally, the compound has been explored as a potential fluorescent chemosensor for detecting hypochlorite in aqueous solutions .

Case Study: Fluorescent Chemosensor

A study highlighted the development of a coumarin-dihydroperimidine dye that acts as a fluorescent chemosensor for hypochlorite detection in water. This application demonstrates the versatility of perimidines in environmental monitoring and safety applications .

Mechanism of Action

The mechanism of action of AC1LFXA6 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which AC1LFXA6 is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic and Crystallographic Properties

- NMR and IR Signatures : The 3-methylphenyl group would exhibit distinct $ ^1H $ NMR signals (e.g., aromatic protons at ~6.5–7.2 ppm and a methyl singlet at ~2.3 ppm) compared to the imidazole-substituted analog, where NH and CH-2 protons resonate at 6.8–12.3 ppm . IR spectra would lack the N-H stretching (~3400 cm$ ^{-1} $) observed in imidazole derivatives but retain C-H aromatic vibrations (~3050 cm$ ^{-1} $) .

- Crystal Packing: Unlike the imidazole derivative, which forms stable 1:1 methanol solvates via N-H···O hydrogen bonds , the 3-methylphenyl analog may exhibit weaker intermolecular interactions (e.g., C-H···π or van der Waals forces), leading to less dense crystal packing .

Thermal Stability and Solvent Interactions

- Thermal Behavior: Imidazole-substituted dihydroperimidines release methanol solvent at 60–110°C (ΔH ≈ 35 kJ/mol) without phase changes . The 3-methylphenyl derivative, lacking strong hydrogen-bond donors, may show lower thermal stability and earlier solvent release.

- Solubility: The hydrophobic 3-methylphenyl group reduces solubility in polar solvents (e.g., methanol or water) compared to heterocyclic substituents like imidazole or nitrofuran .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Implications

- Synthetic Optimization: The 3-methylphenyl group’s hydrophobicity necessitates non-polar solvents (e.g., toluene) for efficient synthesis, contrasting with polar solvents used for heterocyclic analogs .

- Material Design : Reduced hydrogen-bonding capacity limits its utility in crystal engineering but may enhance compatibility with hydrophobic matrices in polymer composites .

- Drug Development : While less bioactive than nitro- or azo-substituted derivatives, its metabolic stability (due to methyl group) could improve pharmacokinetic profiles .

Biological Activity

2-(3-methylphenyl)-2,3-dihydro-1H-perimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its therapeutic potential and mechanisms of action.

Synthesis

The synthesis of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of naphthalene-1,8-diamine with various carbonyl functionalities under acidic conditions. This process can be enhanced using nano-catalysts for improved yields and efficiency . The compound can also be synthesized using green chemistry approaches that minimize environmental impact .

Structural Characteristics

The structural elucidation of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine has been confirmed through various spectroscopic techniques including NMR and mass spectrometry. The compound exhibits characteristic signals in the NMR spectrum that are indicative of its functional groups and molecular structure .

Antimicrobial Activity

Research indicates that derivatives of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine display significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, one study reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. By inhibiting DHFR, the compound effectively reduces the proliferation of cancer cells . This mechanism is particularly relevant in the context of developing treatments for cancers that rely on folate metabolism.

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine has been identified as a potent inhibitor of various kinases involved in cancer progression. This inhibition can lead to decreased cell signaling pathways that promote tumor growth .

Case Studies

Recent studies have highlighted the effectiveness of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine derivatives in preclinical models:

- Antibacterial Efficacy : A study conducted on a series of perimidine derivatives demonstrated significant antibacterial activity against Bacillus subtilis with MIC values ranging from 75 to 125 µg/mL .

- Anticancer Activity : In vitro assays revealed that certain derivatives significantly reduced cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Data Table: Biological Activities of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine Derivatives

Q & A

Q. What are the established synthetic routes for 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine, and what reaction conditions optimize yield?

The compound is synthesized via condensation of 1,8-diaminonaphthalene with 3-methylbenzaldehyde in ethanol under reflux (60–80°C) for 6–8 hours . Catalytic acetic acid (5–10 mol%) enhances cyclization efficiency. Yield optimization (typically 65–75%) requires strict control of stoichiometry (1:1.2 molar ratio of diamine to aldehyde) and inert atmospheres to prevent oxidation byproducts. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- FT-IR : Confirms imine (C=N) stretch at ~1600 cm⁻¹ and aromatic C-H bending .

- NMR : ¹H NMR shows diastereotopic protons of the dihydroperimidine ring (δ 4.2–4.5 ppm) and methylphenyl substituents (δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolves π-stacking interactions in the solid state; SHELX refinement protocols are recommended for high-precision structural analysis .

- CHN microanalysis : Validates elemental composition (e.g., C: 81.2%, H: 5.8%, N: 13.0%) .

Q. How is the antibacterial activity of this compound evaluated in preliminary assays?

Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains is performed via broth microdilution (concentration range: 1–256 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are mandatory. Data interpretation requires correlation with logP values to assess membrane permeability .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps : Correlate with redox stability (e.g., ΔE = ~4.2 eV suggests moderate reactivity) .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (e.g., imine nitrogen) for electrophilic attack .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation effects stabilizing the dihydroperimidine ring .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed?

For disordered structures:

Q. What mechanistic insights explain its anti-inflammatory activity?

Competitive inhibition of cyclooxygenase-2 (COX-2) is proposed via molecular docking (AutoDock Vina). The methylphenyl group occupies the hydrophobic pocket, while the dihydroperimidine core hydrogen-bonds to Tyr355 and Ser530 residues . IC50 values (e.g., 12 µM) are validated with COX-2 enzyme immunoassays .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Dynamic NMR (DNMR) : Detects hindered rotation of the methylphenyl group at low temperatures (e.g., –40°C in CD2Cl2) .

- Variable-temperature studies : Differentiate between tautomerism and solvent effects .

- 2D-COSY/NOESY : Assigns coupling patterns in crowded aromatic regions .

Methodological Challenges and Solutions

Q. What strategies improve low yields in scaled-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yield (~85%) via uniform heating .

- Flow chemistry : Minimizes side reactions (e.g., oxidation) through precise residence time control .

Q. How are intermolecular interactions in the crystal lattice leveraged for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.